molecular formula C9H12N2O2 B6618880 2-(4-methyl-3-nitrophenyl)ethan-1-amine CAS No. 1388040-96-7

2-(4-methyl-3-nitrophenyl)ethan-1-amine

Cat. No. B6618880
CAS RN: 1388040-96-7
M. Wt: 180.20 g/mol
InChI Key: IRELZUHBQHNEED-UHFFFAOYSA-N
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Description

2-(4-methyl-3-nitrophenyl)ethan-1-amine, also known as 2-methyl-3-nitroaniline, is an organic compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is used in laboratory experiments to study the structure and function of proteins and other biological molecules.

Mechanism of Action

2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline works by binding to specific proteins and other biological molecules. It binds to the active site of enzymes, which modifies their structure and function. It also binds to DNA and RNA, which modifies their structure and function. It binds to cell membranes, which modifies their structure and function. It binds to hormones, which modifies their structure and function. It also binds to drugs, which modifies their structure and function.
Biochemical and Physiological Effects
2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline has a wide range of biochemical and physiological effects. It can inhibit the activity of enzymes, which can lead to changes in the metabolism of cells and tissues. It can also bind to DNA and RNA, which can lead to changes in gene expression. It can bind to cell membranes, which can lead to changes in the transport of molecules across the membrane. It can bind to hormones, which can lead to changes in the regulation of metabolic processes. It can also bind to drugs, which can lead to changes in the pharmacological effects of the drug.

Advantages and Limitations for Lab Experiments

2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline has several advantages for laboratory experiments. It is relatively inexpensive, and it is easy to synthesize. It is also relatively stable, and it has a long shelf life. Additionally, it is non-toxic, and it does not cause any adverse side effects. However, it has some limitations. It is not very soluble in water, and it has a relatively low binding affinity for proteins and other biological molecules.

Future Directions

There are many potential future directions for the use of 2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline in scientific research. It could be used to study the structure and function of proteins and other biological molecules in greater detail. It could also be used to study the effects of drugs on cells and tissues in greater detail. Additionally, it could be used to study the effects of environmental toxins on cells and tissues in greater detail. Finally, it could be used to develop new drugs and therapies for various diseases and disorders.

Synthesis Methods

2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline can be synthesized via a three-step process. The first step involves the reaction of 4-methyl-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide to form 4-methyl-3-nitrobenzyl acetoacetate. The second step involves the reaction of 4-methyl-3-nitrobenzyl acetoacetate with thionyl chloride to form 4-methyl-3-nitrobenzyl chloride. Finally, the third step involves the reaction of 4-methyl-3-nitrobenzyl chloride with aniline to form 2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline.

Scientific Research Applications

2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline is used in a variety of laboratory experiments to study the structure and function of proteins and other biological molecules. It is used to study the structure and function of enzymes, to study the structure and function of DNA and RNA, to study the structure and function of cell membranes, and to study the structure and function of hormones. It is also used to study the effects of drugs on cells and tissues, and to study the effects of environmental toxins on cells and tissues.

properties

IUPAC Name

2-(4-methyl-3-nitrophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-2-3-8(4-5-10)6-9(7)11(12)13/h2-3,6H,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRELZUHBQHNEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-3-nitrophenyl)ethan-1-amine

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